molecular formula C14H11Cl2N3O3 B1678701 2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide

2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide

Cat. No.: B1678701
M. Wt: 340.2 g/mol
InChI Key: BSFPWNBIKBSHRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-18893 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of R-18893 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

R-18893 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Anti-inflammatory Applications

The compound has been evaluated for its anti-inflammatory properties, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that derivatives of similar structures exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, a study demonstrated that compounds with a nitrophenyl substitution showed significant COX-2 inhibition, with IC50 values as low as 0.34 µM . This suggests that 2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide could be a promising candidate for developing new anti-inflammatory medications.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. The compound has shown effective cytotoxicity against several cancer cell lines. For example, it was found to induce apoptosis and cell cycle arrest in specific cancer cells, indicating its mechanism of action may involve programmed cell death pathways . Additionally, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

Table 1: Anticancer Activity Overview

Cell LinePercent Growth Inhibition (%)Mechanism of Action
SNB-1986.61Apoptosis induction
OVCAR-885.26Cell cycle arrest
NCI-H46075.99Apoptosis induction

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives similar to this compound show significant antimicrobial effects against common bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL. This highlights the potential of this compound in developing new antimicrobial agents.

Synthesis and Modifications

The synthesis of this compound can be achieved through various methods involving different reagents and conditions. The ability to modify the compound's structure can enhance its biological activity and selectivity towards specific targets. For instance, modifications at the aniline or acetamide moieties can lead to improved potency or altered pharmacokinetic properties .

Future Directions and Case Studies

Several case studies have highlighted the importance of this compound in drug discovery and development:

  • Case Study 1 : A study focused on the design and synthesis of novel derivatives showed enhanced anticancer activity when specific functional groups were introduced to the core structure .
  • Case Study 2 : Another investigation explored the compound's potential as a lead molecule for developing new NSAIDs with reduced side effects compared to traditional agents.

Mechanism of Action

R-18893 exerts its effects by inhibiting RNA-directed DNA polymerase, an enzyme crucial for the replication of HIV-1. The compound binds to the active site of the enzyme, preventing the synthesis of viral DNA from RNA templates. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

R-18893 is unique due to its specific binding affinity and inhibition profile. Unlike some other inhibitors, it has shown a distinct lack of cross-resistance with other compounds, making it a valuable candidate for combination therapies .

Biological Activity

The compound 2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide, belonging to the class of substituted acetamides, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The dichloro and nitro substituents enhance its reactivity and affinity towards specific enzymes and receptors.

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various pathogens. For instance, derivatives of acetamides have been reported to exhibit potent antitubercular activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL against Mycobacterium tuberculosis .
  • Anti-Inflammatory Effects : Many acetamide derivatives are known for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. For example, compounds with similar scaffolds have shown COX-2 inhibition with IC50 values as low as 0.34 µM .
  • Anticancer Activity : The compound's potential as an anticancer agent has been investigated in various studies. It has been noted that certain derivatives can induce apoptosis in cancer cell lines, demonstrating significant cytotoxicity .

Research Findings

Recent studies have provided insights into the biological activities associated with this compound and its analogs.

  • Antitubercular Activity : A study highlighted the synthesis of related compounds that exhibited potent antitubercular activity with MIC values as low as 4 µg/mL against resistant strains . This suggests a promising avenue for developing new antitubercular agents based on the acetamide scaffold.
  • Cytotoxicity in Cancer Models : Research demonstrated that certain derivatives could significantly suppress tumor growth in animal models, indicating their potential as effective anticancer drugs . The evaluation of these compounds involved assessing their effects on various cancer cell lines, where they showed promising results in inducing apoptosis.
  • Inhibition of COX Enzymes : In vitro studies have shown that compounds related to this compound can effectively inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory process . This inhibition correlates with reduced inflammation in animal models.

Data Tables

Activity Type IC50/MIC Values References
AntitubercularMIC: 4-64 µg/mL
COX-1 InhibitionIC50: 25.91 µM
COX-2 InhibitionIC50: 0.34 µM
Cytotoxicity (Cancer)IC50: Varies

Case Studies

  • Anticancer Efficacy : A case study involving a derivative of the compound demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with flow cytometry results indicating increased apoptosis rates when treated with the compound at specific dosages .
  • Antimicrobial Screening : In another study focused on antimicrobial properties, several derivatives were tested against M. tuberculosis, revealing that modifications in the structure could enhance efficacy against resistant strains .

Properties

Molecular Formula

C14H11Cl2N3O3

Molecular Weight

340.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-2-(2-nitroanilino)acetamide

InChI

InChI=1S/C14H11Cl2N3O3/c15-8-4-3-5-9(16)12(8)13(14(17)20)18-10-6-1-2-7-11(10)19(21)22/h1-7,13,18H,(H2,17,20)

InChI Key

BSFPWNBIKBSHRL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R-18893;  R-18893;  R18893.

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.092 parts of α-amino-2,6-dichlorobenzeneacetamide, 0.032 parts of 2-fluoronitrobenzene and 1 part of 1,3-dimetyl-2-imidazolidinone was stirred for 6 hours at 140° C. The product was extracted and the extract was dried, filtered and evaporated at 100° C. and 133-266 Pa. The residue was purified by column chromatography (HPCL; silica gel; CH2Cl2 /CH3OH 99:1→90:10), yielding 0.12 parts of (-)-2,6-dichloro-α-[(2-nitrophenyl)amino]benzeneacetamide (e.e.=90%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide
2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide
2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide
2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide
2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide
2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide

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